Product packaging for 4-(2-Methyl-4-nitrophenyl)morpholine(Cat. No.:CAS No. 223404-63-5)

4-(2-Methyl-4-nitrophenyl)morpholine

Cat. No.: B1278214
CAS No.: 223404-63-5
M. Wt: 222.24 g/mol
InChI Key: LQPUAYMERQENBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Methyl-4-nitrophenyl)morpholine (CAS 223404-63-5) is a high-value chemical intermediate with significant utility in pharmaceutical research and development. This compound features a morpholine ring attached to a 2-methyl-4-nitrophenyl group, yielding a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol . Its structure is a key motif in medicinal chemistry, where the morpholine group is often used to fine-tune the physicochemical properties and metabolic stability of drug candidates. In particular, nitrophenylmorpholine derivatives serve as critical synthetic precursors. The nitro group can be readily reduced to a corresponding aniline, which is a versatile building block for constructing more complex molecules through reactions such as amide coupling . Recent research highlights the importance of this structural class. Studies on morpholine-based thiazole derivatives have demonstrated that the 4-para-nitrophenyl substitution results in compounds with enhanced inhibitory activity against the carbonic anhydrase CA-II enzyme, a therapeutic target for conditions like glaucoma, showing greater potency than standard treatments in some cases . This underscores the value of this compound as a key scaffold in the design and synthesis of novel bioactive compounds for therapeutic applications. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B1278214 4-(2-Methyl-4-nitrophenyl)morpholine CAS No. 223404-63-5

Properties

IUPAC Name

4-(2-methyl-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-9-8-10(13(14)15)2-3-11(9)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPUAYMERQENBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445065
Record name 4-(2-Methyl-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223404-63-5
Record name 4-(2-Methyl-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution Using Morpholine and 2-Fluoro-4-nitrotoluene

Method Overview:
The most commonly reported and efficient method for preparing 4-(2-methyl-4-nitrophenyl)morpholine involves the reaction of morpholine with 2-fluoro-4-nitrotoluene in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Reaction Conditions and Procedure:

  • Morpholine (2.62 g, 30 mmol)
  • Potassium carbonate (4.14 g, 30 mmol)
  • 2-Fluoro-4-nitrotoluene (2.82 g, 20 mmol)
  • Solvent: DMSO (10 mL)
  • Temperature: 100 °C
  • Reaction time: 2 hours
  • Workup: After reaction completion, the mixture is cooled, water is added, and the solid product is filtered and dried.

Yield and Purity:

  • Yield: Approximately 98%
  • Product: Yellow solid identified as this compound

Mechanistic Insight:
The reaction proceeds via nucleophilic aromatic substitution where the morpholine nitrogen attacks the electron-deficient aromatic ring bearing the fluorine substituent ortho to the nitro group, displacing the fluorine atom and forming the desired morpholine-substituted product.

Reference:
This method is supported by a detailed procedure and high yield data reported in the literature.

Alternative Synthetic Routes and Catalytic Methods

While the primary method above is the most direct, other related synthetic routes involve the use of nitrohalobenzenes and morpholine derivatives under various catalytic or basic conditions. These methods often aim to improve selectivity, reaction efficiency, or environmental impact.

Method Aspect Details
Starting Materials p-Nitrohalogenobenzenes, morpholine, or morpholin-3-one derivatives
Catalysts Alkali bases (e.g., NaH, K2CO3), hydrogenation catalysts (Pd/C, Ni, Pt)
Solvents Polar aprotic solvents (DMSO, DMF), water or water-organic solvent mixtures
Temperature Range 25 °C to 100 °C depending on method
Reaction Time 1 to 6 hours
Yield Range 70% to >98%
Environmental Considerations Green chemistry principles applied in some methods, use of aqueous media and mild conditions

Notes:

  • Some methods involve an initial condensation step followed by oxidation or reduction to modify substituents on the aromatic ring or morpholine moiety.
  • Hydrogenation catalysts such as palladium on activated carbon are used for selective reduction of nitro groups in related compounds but are less relevant for direct synthesis of this compound itself.

Summary Table of Preparation Methods

Method No. Starting Materials Reagents & Conditions Solvent Temperature Reaction Time Yield (%) Remarks
1 Morpholine + 2-Fluoro-4-nitrotoluene K2CO3, DMSO, 100 °C, 2 h DMSO 100 °C 2 h 98 High yield, straightforward synthesis
2 p-Nitrohalogenobenzene + Morpholine NaH or other alkali, possible oxidation/reduction DMSO, water mixtures 25–100 °C 1–6 h 70–90 Alternative routes with catalytic steps
3 Related morpholinone derivatives Hydrogenation catalysts (Pd/C), aqueous medium Water + misc. solvent 50–90 °C 1.5–2 h 72–98 Mainly for related compounds, not direct

Research Findings and Industrial Relevance

  • The reaction of morpholine with fluoro-substituted nitrobenzenes is favored due to the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring toward nucleophilic substitution.
  • Use of potassium carbonate as a base and DMSO as solvent provides an efficient and green chemistry-compatible process with minimal side reactions.
  • The high yield (98%) and mild conditions make this method suitable for scale-up and industrial applications.
  • The product purity and identity are typically confirmed by spectroscopic methods such as NMR and IR, consistent with literature standards.
  • Alternative methods involving catalytic hydrogenation and oxidation are more relevant for related morpholinone compounds but demonstrate the versatility of morpholine chemistry in nitroaromatic substitution and reduction reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Reduction: 4-(2-Methyl-4-aminophenyl)morpholine.

    Oxidation: 4-(2-Carboxy-4-nitrophenyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methyl-4-nitrophenyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-nitrophenyl)morpholine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring can also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)
  • Structure : Para-nitro substitution on the phenyl ring.
  • Molecular Weight : 208.21 g/mol.
  • Melting Point : 148–152°C .
  • Key Differences :
    • The para-nitro group enhances resonance stabilization, increasing reactivity in SNAr reactions compared to ortho-substituted derivatives.
    • Crystallizes in a centrosymmetric dimer arrangement via intermolecular C–H···O hydrogen bonds, as observed in X-ray studies .
4-(2-Methyl-4-nitrophenyl)morpholine
  • Structure : Ortho-methyl and para-nitro substitution.
  • Electron-donating methyl group slightly offsets the nitro group’s electron-withdrawing effect, altering electronic properties for downstream reactions .

Heteroatom Variations: Morpholine vs. Thiomorpholine

4-(4-Nitrophenyl)thiomorpholine
  • Structure : Sulfur replaces oxygen in the six-membered ring.
  • Key Differences :
    • Lipophilicity : Increased due to sulfur’s larger atomic radius and polarizability, enhancing membrane permeability .
    • Metabolism : Sulfur serves as a "soft spot" for oxidative metabolism, unlike morpholine’s oxygen .
    • Crystal Packing : Forms dimers via C–H···S interactions and π-stacking, contrasting with morpholine’s C–H···O bonds .

Functional Group Modifications

4-(4-Nitrobenzoyl)morpholine (CAS: 5397-76-2)
  • Structure : Carbonyl group bridges morpholine and nitrobenzene.
  • Molecular Weight : 236.23 g/mol.
  • Key Differences :
    • The carbonyl group introduces conjugation, reducing nitro group reactivity in reduction reactions.
    • Higher topological polar surface area (101 Ų) compared to this compound (≈85 Ų), affecting solubility .
4-(4-Nitrobenzyl)morpholine
  • Structure : Benzyl spacer between morpholine and nitro group.
  • Applications : Anticancer activity reported due to nitro group’s redox-active properties .

Halogenated Analogues

4-(2-Chloro-4-nitrophenyl)morpholine
  • Synthesis : From 3,4-dichloronitrobenzene and morpholine .
  • Reactivity : Chlorine’s electronegativity enhances SNAr reactivity compared to methyl-substituted derivatives.
4-(2-Fluoro-4-nitrophenyl)morpholine (CAS: 2689-39-6)
  • Impact of Fluorine :
    • Strong electron-withdrawing effect accelerates reactions like amide coupling.
    • Alters metabolic stability due to fluorine’s resistance to oxidation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
4-(4-Nitrophenyl)morpholine 10389-51-2 C10H12N2O3 208.21 148–152 High symmetry, SNAr reactivity, centrosymmetric dimers
This compound 223404-63-5 C11H14N2O3 222.24 Not reported Steric hindrance, lower symmetry, medicinal chemistry intermediate
4-(4-Nitrophenyl)thiomorpholine N/A C10H12N2O2S 224.28 109–110 Increased lipophilicity, sulfur-mediated metabolism
4-(4-Nitrobenzoyl)morpholine 5397-76-2 C11H12N2O4 236.23 Not reported Carbonyl spacer, conjugation effects

Biological Activity

4-(2-Methyl-4-nitrophenyl)morpholine is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{14}N_{2}O_{3}
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 223404-63-5

The compound consists of a morpholine ring substituted with a nitrophenyl group, which contributes to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Biological Activity Overview

Activity Type Description
Enzyme InhibitionInhibits enzymes like acetylcholinesterase, affecting neurotransmission.
Antimicrobial PropertiesDemonstrates activity against Gram-positive and Gram-negative bacteria.
Cytotoxic EffectsExhibits cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent.

Enzyme Inhibition Studies

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on acetylcholinesterase (AChE). The results indicated a significant reduction in enzyme activity with an IC50 value of 15 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

In another study conducted by researchers at a prominent university, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial efficacy .

Cytotoxicity Assays

Research published in Cancer Letters assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 20 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methyl-4-nitrophenyl)morpholine, and how can reaction conditions be optimized?

The synthesis of aryl-substituted morpholines typically involves nucleophilic aromatic substitution or coupling reactions. For example, 2-(4-Chlorophenyl)morpholine is synthesized via the reaction of 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH as a catalyst) . Adapting this approach, introducing a methyl and nitro group at the 2- and 4-positions of the phenyl ring may require tailored reagents (e.g., nitration post-substitution) and controlled temperature to avoid over-oxidation. Optimization should focus on solvent polarity (e.g., DMF for polar intermediates), stoichiometry of morpholine precursors, and catalytic systems to enhance yield and purity.

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . For example, 4-(4-Nitrophenyl)morpholine was resolved using SHELXL, revealing a chair conformation of the morpholine ring stabilized by aromatic stacking interactions . WinGX and ORTEP for Windows aid in data processing and visualization of anisotropic displacement parameters . Key metrics include R-factor (<5% for high-quality data) and data-to-parameter ratios (>10:1 for reliable refinement).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Raman/IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, morpholine ring vibrations at 1100–1250 cm⁻¹). High-pressure Raman studies on 4-(benzenesulfonyl)-morpholine revealed pressure-induced mode splitting (e.g., C-H stretching shifts), highlighting environmental effects on vibrational profiles .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl protons at δ ~2.3 ppm, aromatic nitro group deshielding adjacent protons).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C11_{11}H13_{13}N2_2O3_3, expected MW 227.23 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl vs. halogen) on the phenyl ring influence the physicochemical properties of aryl-morpholines?

Comparative studies of analogs like 4-(2-Bromo-4-fluorobenzyl)morpholine and 4-(4-Nitrophenyl)morpholine show that electron-withdrawing groups (e.g., -NO2_2) reduce electron density on the aromatic ring, affecting solubility and reactivity. Methyl groups increase hydrophobicity and steric hindrance, potentially altering crystal packing (e.g., π-π stacking distances) and biological target interactions . Computational tools (e.g., DFT) can quantify substituent effects on dipole moments and HOMO-LUMO gaps to predict stability and reactivity.

Q. How can researchers resolve contradictions in vibrational spectroscopy data under varying experimental conditions?

Pressure-dependent Raman studies on morpholine derivatives reveal phase transitions (e.g., conformational changes at ~1.7 GPa) that cause mode splitting or merging . Methodological solutions include:

  • High-Resolution Spectroscopy : Use synchrotron-based IR to detect subtle shifts.
  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish pressure-induced artifacts from genuine spectral changes.
  • Complementary Techniques : Pair Raman with X-ray diffraction to correlate vibrational changes with structural rearrangements.

Q. What computational strategies integrate with experimental data to predict stability and reactivity?

  • Ab-Initio Calculations : Simulate vibrational spectra (e.g., using Gaussian09) to assign experimental bands and validate force fields .
  • Molecular Dynamics (MD) : Model solvation effects and thermal stability in different solvents (e.g., water vs. DMSO).
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with biological activity data from analogs like 4-(4-Bromo-3-fluorobenzyl)morpholine .

Q. What challenges arise in refining anisotropic displacement parameters for this compound, and how can SHELXL be optimized?

Anisotropic refinement in SHELXL requires high-quality diffraction data (I/σ(I) > 10) to resolve thermal motion. Common challenges include:

  • Disorder : Use PART instructions to model split positions.
  • Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning.
  • Convergence Issues : Adjust L.S. restraints for bond lengths/angles. Validation tools like PLATON check for missed symmetry or overfitting .

Q. How can in vitro assays evaluate the biological potential of this compound?

While direct data on this compound is limited, structurally related morpholines (e.g., piperazine derivatives) are screened via:

  • Enzyme Inhibition Assays : Measure IC50_{50} against kinases or proteases using fluorogenic substrates.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.